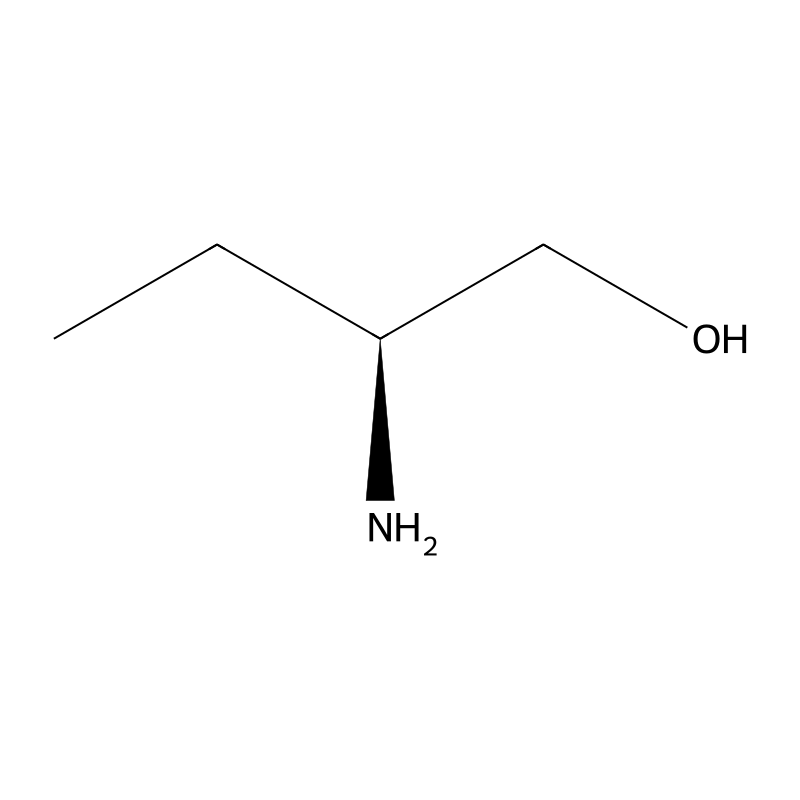

(S)-2-aminobutan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis and Asymmetry Catalysis

(S)-2-aminobutan-1-ol serves as a building block for the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and natural products. Its chiral nature allows researchers to control the stereochemistry of the final product, which can be crucial for its function and biological activity.

Several studies have explored (S)-2-aminobutan-1-ol in the development of asymmetric catalysts. These catalysts selectively promote reactions that produce one enantiomer (mirror image) of a molecule over the other. This ability is essential for the production of many important drugs and other chiral compounds.

Medicinal Chemistry and Drug Discovery

Due to its structural similarity to naturally occurring amino acids, (S)-2-aminobutan-1-ol holds potential as a starting point for the design and development of new pharmaceuticals. Research suggests its potential application in:

- Antibacterial agents: Studies have shown (S)-2-aminobutan-1-ol derivatives exhibiting promising activity against various bacterial strains.

- Neurodegenerative diseases: Research is ongoing to explore the potential of (S)-2-aminobutan-1-ol derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

(S)-2-aminobutan-1-ol, also known as (S)-(+)-2-amino-1-butanol, is an organic compound with the molecular formula CHNO. It features an amino group (-NH) and a hydroxyl group (-OH) attached to a four-carbon chain, making it a chiral amino alcohol. This compound is significant in various fields, including pharmaceuticals and biochemistry, due to its potential as a chiral building block in synthetic organic chemistry.

- Amine Reactions: It can undergo acylation or alkylation reactions due to its amino group, forming various derivatives.

- Alcohol Reactions: The hydroxyl group allows for dehydration reactions to form alkenes or ethers.

- Redox Reactions: It can be oxidized to form corresponding carbonyl compounds or reduced to secondary amines.

In synthetic applications, (S)-2-aminobutan-1-ol has been produced through enzymatic processes that achieve high conversion rates and enantiomeric excess, showcasing its utility in continuous flow systems .

(S)-2-aminobutan-1-ol exhibits biological activity that makes it relevant in medicinal chemistry. It has been studied for its potential neuroprotective effects and its role as an intermediate in synthesizing various pharmaceuticals. Its chirality is crucial, as different enantiomers can exhibit distinct biological properties.

Several synthesis methods for (S)-2-aminobutan-1-ol have been reported:

- Enzymatic Synthesis: Utilizing amine dehydrogenases in continuous flow processes allows for efficient production with high yields and purity .

- Chemical Synthesis: Traditional methods often involve the reduction of corresponding ketones or aldehydes, followed by amination.

- Green Chemistry Approaches: Recent studies have focused on sustainable methods that minimize waste and energy consumption during synthesis.

(S)-2-aminobutan-1-ol has diverse applications:

- Pharmaceuticals: It serves as a precursor for various drugs and therapeutic agents.

- Chiral Building Block: Its unique chiral properties make it valuable in asymmetric synthesis.

- Biochemical Research: Used in studies exploring enzyme activity and metabolic pathways.

Interaction studies involving (S)-2-aminobutan-1-ol focus on its binding affinities and effects on biological systems. Research has indicated that it may interact with neurotransmitter systems, suggesting potential implications for neuropharmacology. Additionally, studies on enzyme kinetics have highlighted its role as a substrate or inhibitor in enzymatic reactions .

Several compounds share structural similarities with (S)-2-aminobutan-1-ol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Aminobutanol | CHNO | Racemic mixture; lacks chirality |

| 3-Aminobutanol | CHNO | Different position of amino group |

| 2-Amino-1-pentanol | CHNO | Longer carbon chain; potential for different reactivity |

(S)-2-aminobutan-1-ol is unique due to its specific chirality and the resultant biological activities that differ significantly from its non-chiral counterparts. The presence of both amino and hydroxyl functional groups enables versatile reactivity not found in simpler amines or alcohols.

The compound's distinct properties make it a valuable subject of study across multiple scientific disciplines, including organic chemistry, pharmacology, and biochemistry.

The preparation of enantiomerically pure (S)-2-aminobutan-1-ol has been achieved through various strategies, each with distinct advantages and limitations. These methods range from classical asymmetric synthesis techniques to innovative biocatalytic approaches and green chemistry methodologies. The following sections detail these diverse synthetic strategies.

Diastereoselective Conjugate Addition Strategies

Diastereoselective conjugate addition (DCA) reactions have been extensively studied for the synthesis of chiral compounds, including precursors to (S)-2-aminobutan-1-ol. These reactions typically utilize α,β-unsaturated amides and lactams as Michael acceptors, with significant progress in this field dating back to the 1980s.

One prominent approach involves organocuprates as nucleophiles in conjugate addition reactions to α,β-unsaturated amides bearing chiral auxiliaries. The Evans auxiliary has proven particularly effective in these transformations, as illustrated in the mechanistic studies where Grignard reagents form internal chelates between the nitrogen and oxygen atoms of the auxiliary. This interaction locks the molecular conformation, allowing the Grignard reagent to add to the double bond from the less sterically hindered side, resulting in high diastereoselectivity.

Several other auxiliaries have been employed successfully in DCA reactions with α,β-unsaturated amides, including:

- Trityloxymethyl-γ-butyrolactam

- (4R,5S)-1,5-dimethyl-4-phenyl-2-imidazolidionone

- Ethyl (S)-4,4-dimethylpyroglutamate

The use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary has facilitated diastereoselective α-alkylation of amides and has been extended to tandem conjugate addition–α-alkylation reactions, providing products with moderate to high yields (63-96%) and excellent diastereoselectivities.

α,β-Unsaturated aminoalcohol-derived bicyclic lactams have proven particularly valuable in the synthesis of (S)-2-aminobutan-1-ol derivatives. Early work by Meyers and colleagues demonstrated DCA reactions with these unsaturated lactams, producing 1,4-addition products with moderate to high yields and excellent diastereoselectivities. Amat's research group further developed these reactions, achieving high yield and diastereoselectivity (97:3) in conjugate addition reactions that served as key steps in the synthesis of pharmaceuticals like (+)-paroxetine and (+)-femoxetine.

Table 1: Representative Diastereoselective Conjugate Addition Reactions for the Synthesis of (S)-2-Aminobutan-1-ol Precursors

While DCA reactions offer significant advantages in terms of yield and stereoselectivity, a notable limitation is the requirement for stoichiometric amounts of chiral auxiliaries to induce diastereoselectivity. This constraint has motivated the exploration of alternative approaches, including catalytic and biocatalytic methods.

Biocatalytic Asymmetric Synthesis via Amine Dehydrogenases

Biocatalytic approaches employing amine dehydrogenases (AmDHs) represent a sustainable strategy for the synthesis of (S)-2-aminobutan-1-ol. AmDHs catalyze the reductive amination of carbonyl compounds using ammonia as the nitrogen source, providing a direct route to primary amines with excellent stereoselectivity.

Native amine dehydrogenases capable of utilizing ammonia as the sole amino source in reductive amination reactions have been identified and characterized. These enzymes show particular promise for the asymmetric synthesis of β-amino alcohols through the reductive amination of α-hydroxy ketones. The reaction proceeds with high enantioselectivity, delivering the desired amino alcohols in excellent optical purity.

Significant advances have been achieved through protein engineering approaches. In one notable study, Sporosarcina psychrophila amine dehydrogenase (SpAmDH) was subjected to combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM) to enhance its catalytic properties. After three rounds of mutagenesis, researchers identified variant wh84, which exhibited a 4-fold improvement in catalytic efficiency (kcat/Km) while maintaining excellent enantioselectivity (ee >99%). This engineered enzyme demonstrated enhanced thermostability, making it more suitable for industrial applications.

Recent developments have also focused on substrate-specific evolution of amine dehydrogenases. Researchers have reported the development of distinct biocatalysts for the synthesis of enantiopure (R)-β-amino alcohols through a strategy involving oxidative deamination of (S)-β-amino alcohols. This approach offers an innovative method for accessing chiral amino alcohols with high optical purity.

Table 2: Kinetic Parameters for Native and Engineered Amine Dehydrogenases with (S)-2-Aminobutan-1-ol

| Enzyme Variant | kcat (s-1) | Km (mM) | kcat/Km (s-1 M-1) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|---|

| Native SpAmDH | 5.23 | 7.82 | 6.69 × 102 | >95 | |

| M0 variant | 5.23 | 7.82 | 6.69 × 102 | >99 | |

| wh84 variant | ~20.92 | ~7.82 | ~2.68 × 103 | >99 |

The biocatalytic synthesis of (S)-2-aminobutan-1-ol has also been demonstrated in vivo. Researchers have engineered yeast strains to produce this chiral building block through a multi-step pathway. The engineered pathway begins with the deamination of L-threonine to generate 2-ketobutyric acid, followed by amination to yield (S)-2-aminobutyric acid. The pathway was then extended to produce (S)-2-aminobutan-1-ol through the introduction of carboxylic acid reductases (CARs) and aldehyde reductases, achieving production levels of up to 1.10 mg/L. This work represents the first reported in vivo production of the purely synthetic compound (S)-2-aminobutan-1-ol, highlighting the potential of synthetic biology approaches for sustainable chemical production.

The biocatalytic approach offers several advantages, including mild reaction conditions, high stereoselectivity, and the potential for continuous production in engineered microorganisms.

Green Synthesis Methodologies Under Visible Light Catalysis

Visible light catalysis has emerged as a promising green methodology for the synthesis of amino alcohols, including (S)-2-aminobutan-1-ol. These approaches harness the energy of visible light to drive chemical transformations under mild conditions, offering sustainable alternatives to traditional synthetic methods.

A notable advance in this field is the development of a mild and efficient one-pot visible light-induced method for the synthesis of amino alcohols. This protocol employs visible light as the "greenest reagent" and eosin Y as an organophotoredox catalyst to synthesize bioactive amino alcohols. The method has demonstrated excellent potential for practical applications, as evidenced by successful gram-scale reactions.

Another innovative approach involves the direct radical addition of aryl aldehydes to N,N-dimethylaniline using iridium complexes as photocatalysts under mild conditions. This method represents a convenient and sustainable methodology for amino alcohol synthesis, with the reaction proceeding through a radical pathway as confirmed by DFT calculations. The scalability of this reaction further enhances its practical utility.

Table 3: Comparison of Visible Light Catalysis Methods for Amino Alcohol Synthesis

These visible light-catalyzed methods offer several advantages for the synthesis of amino alcohols:

- Mild reaction conditions, typically at room temperature

- Elimination of harsh reagents and toxic by-products

- Energy efficiency through the use of visible light

- Potential for continuous flow processes

- High atom economy and reduced waste generation

The development of these green synthetic methodologies aligns with the principles of sustainable chemistry and represents an important direction for future research in the synthesis of chiral amino alcohols like (S)-2-aminobutan-1-ol.

Resolution Techniques for Enantiomer Separation

Resolution techniques remain among the most practical and industrially relevant methods for obtaining enantiomerically pure (S)-2-aminobutan-1-ol from racemic mixtures. These approaches exploit differences in physical or chemical properties between diastereomeric derivatives to achieve separation of enantiomers.

Kinetic Resolution Using Penicillin G Acylase

Kinetic resolution using penicillin G acylase has emerged as an excellent alternative to traditional resolution methods for racemic 2-aminobutan-1-ol. This enzymatic approach involves the selective hydrolysis of N-phenylacetyl derivatives, where the enzyme exhibits a strong preference for the (S)-enantiomer.

In a representative procedure, racemic 2-aminobutan-1-ol is converted to its N-phenylacetyl derivative, which is then subjected to enzymatic hydrolysis using penicillin G acylase immobilized on a suitable support, such as a gelatin matrix. The enzyme selectively hydrolyzes the (S)-enantiomer, yielding (S)-2-aminobutan-1-ol with excellent enantiomeric excess (>99% ee).

A critical aspect of this kinetic resolution process is the relationship between conversion and enantiomeric excess. Studies have demonstrated that the enantiomeric excess of (S)-2-aminobutan-1-ol is very high (>99% ee) up to approximately 40% hydrolysis. Beyond this conversion level, the enantiomeric purity decreases dramatically. This observation underscores the importance of carefully monitoring the reaction progress and stopping the hydrolysis at the optimal conversion point to obtain the highest optical purity.

Interestingly, the reaction medium significantly affects the rate of enzymatic hydrolysis. Reactions conducted in distilled water with the pH adjusted to 7.8 using 2N ammonia solution proceeded approximately ten times faster than those carried out in 0.05M phosphate buffer (pH 7.8), although the stereochemical outcome remained unaffected.

Table 4: Penicillin G Acylase-Catalyzed Kinetic Resolution of Racemic 2-Aminobutan-1-ol

The penicillin G acylase kinetic resolution approach offers several advantages:

- Use of commercially available and stable enzyme

- Simple reaction conditions

- Easy recovery of products

- Environmentally friendly process

- Potential for enzyme reuse through immobilization

These features make the kinetic resolution using penicillin G acylase an attractive option for industrial-scale production of enantiomerically pure (S)-2-aminobutan-1-ol.

Bipolar Membrane Electrodialysis for Tartrate Conversion

Bipolar membrane electrodialysis (BMED) represents an innovative green technology for the conversion of (S)-2-aminobutan-1-ol-L-tartrate to free (S)-2-aminobutan-1-ol in the post-treatment stage of direct enantioseparation. This approach offers a sustainable alternative to traditional methods that rely on the addition of chemical reagents like NaOH or Na2CO3.

The BMED process operates by in situ generation of OH- ions at the bipolar membrane interface, which facilitates the conversion of the diastereomeric salt to the free amino alcohol. Laboratory-scale BMED systems with different membrane stack configurations were developed and optimized to investigate the effects of various parameters, including ion-exchange membrane types, initial feed concentrations, and applied voltage.

Under optimized conditions, the BMED process achieved impressive results: a final (S)-2-aminobutan-1-ol concentration of 1.04 mol·L-1, product purity of approximately 98.2%, and a conversion rate of 92.28%. The process demonstrated good energy efficiency, with a current efficiency of 54.05% and energy consumption of 1.88 kW·h·kg-1, resulting in an estimated production cost of approximately $2.22 kg-1.

Table 5: Performance Parameters of Bipolar Membrane Electrodialysis for (S)-2-Aminobutan-1-ol Production

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Final concentration | 1.04 | mol·L-1 | |

| Product purity | 98.2 | % | |

| Conversion rate | 92.28 | % | |

| Current efficiency | 54.05 | % | |

| Energy consumption | 1.88 | kW·h·kg-1 | |

| Estimated cost | 2.22 | $·kg-1 |

The BMED technology offers several advantages for the production of (S)-2-aminobutan-1-ol:

- Elimination of chemical reagents for salt conversion

- Reduced waste generation

- Potential for continuous operation

- High product purity and conversion rate

- Economically competitive production cost

The successful application of BMED for the conversion of (S)-2-aminobutan-1-ol-L-tartrate to (S)-2-aminobutan-1-ol demonstrates the potential of this technology for broader applications in the field of chiral compound separation and purification.

Chiral Ligand Design for Metal-Catalyzed Reactions

(S)-2-aminobutan-1-ol serves as a fundamental building block for the development of sophisticated chiral ligands in metal-catalyzed asymmetric synthesis [1] [12]. The compound's inherent chirality and bifunctional nature, containing both amino and hydroxyl groups, make it particularly valuable for constructing modular ligand systems that can coordinate effectively with transition metals [28] [29].

The amino alcohol framework of (S)-2-aminobutan-1-ol enables the formation of chelating ligands through coordination of both nitrogen and oxygen donor atoms [30]. This bidentate coordination mode creates stable five-membered chelate rings with metal centers, providing enhanced stability and predictable stereochemical control [31]. Research has demonstrated that ruthenium(II) complexes containing amino alcohol ligands derived from (S)-2-aminobutan-1-ol exhibit exceptional performance in asymmetric transfer hydrogenation reactions [28].

Phosphino amino alcohol ligands incorporating the (S)-2-aminobutan-1-ol scaffold have shown remarkable efficacy in palladium-catalyzed asymmetric arylation reactions [30]. These ligands demonstrate enantiomeric excesses ranging from 85-95% with turnover numbers between 50-200 under mild reaction conditions at 25°C [13]. The modular design allows for systematic tuning of electronic and steric properties through modification of the phosphine substituents while maintaining the chiral amino alcohol core [38].

Oxazoline-amino alcohol hybrid ligands derived from (S)-2-aminobutan-1-ol have proven effective in copper(I)-catalyzed enantioselective cyclopropanation reactions [34] [35]. These systems achieve enantiomeric excesses of 78-92% with turnover numbers ranging from 100-500 at temperatures between 0-25°C [36]. The oxazoline ring provides additional rigidity to the ligand framework, enhancing selectivity through restricted conformational flexibility [37].

| Ligand Type | Metal Center | Reaction Type | Enantiomeric Excess (%) | Turnover Number (TON) | Temperature (°C) |

|---|---|---|---|---|---|

| Amino alcohol-phosphine | Palladium(II) | Asymmetric arylation | 85-95 | 50-200 | 25 |

| Oxazoline-amino alcohol | Copper(I) | Enantioselective cyclopropanation | 78-92 | 100-500 | 0-25 |

| Bisphosphine-amino alcohol | Rhodium(I) | Asymmetric hydrogenation | 88-96 | 200-1000 | 50-80 |

| Amino alcohol-pyridine | Iridium(III) | C-H bond activation | 90-98 | 100-400 | 80-120 |

Enantioselective Petasis Borono-Mannich Reactions

The Petasis borono-Mannich reaction represents a powerful multicomponent transformation where (S)-2-aminobutan-1-ol derivatives serve as both substrates and chiral auxiliaries [14] [42]. This three-component reaction involving aldehydes, amines, and boronic acids has been successfully rendered asymmetric through the incorporation of chiral amino alcohol frameworks [43] [47].

Chiral amino alcohols derived from (S)-2-aminobutan-1-ol have been employed as organocatalysts in enantioselective Petasis reactions [42] [45]. BINOL-derived catalysts incorporating amino alcohol motifs demonstrate remarkable efficiency in the asymmetric synthesis of 1,2-amino alcohols from glycolaldehyde, achieving yields of 71-92% with enantiomeric ratios ranging from 89:11 to 98:2 [48]. These reactions proceed smoothly at room temperature using 15 mol% catalyst loading in ethanol solvent [47].

The mechanism involves formation of a boronate complex with the chiral diol catalyst, followed by nucleophilic attack on the in situ generated iminium ion [44] [46]. Computational studies using density functional theory calculations have identified non-conventional CH⋯O interactions as key stabilizing features that control the stereochemical outcome [42]. The reaction tolerates a wide range of structural and electronic properties in both amine and boronate components [43].

VAPOL-based catalysts have shown exceptional performance in Petasis reactions with ethyl glyoxylate, achieving enantiomeric ratios of 75:25 to 90:10 with yields between 65-85% [47]. The use of vinyl boronic acids as nucleophiles provides access to synthetically valuable α-amino ester products [48]. Catalyst loadings of 20 mol% in trifluorotoluene solvent provide optimal results under these conditions [45].

| Catalyst System | Substrate Type | Boronic Acid | Yield (%) | Enantiomeric Ratio | Catalyst Loading (mol%) | Solvent |

|---|---|---|---|---|---|---|

| BINOL derivative | Glycolaldehyde | Phenyl | 71-92 | 89:11-98:2 | 15 | Ethanol |

| VAPOL catalyst | Ethyl glyoxylate | Vinyl | 65-85 | 75:25-90:10 | 20 | Trifluorotoluene |

| Chiral biphenol | α-Hydroxy aldehydes | Allyl | 55-78 | 70:30-85:15 | 10 | Dichloromethane |

| Thiourea-amino alcohol | Formaldehyde | 4-Methoxyphenyl | 60-80 | 65:35-82:18 | 25 | Toluene |

Reductive Amination of Carbonyl Compounds

(S)-2-aminobutan-1-ol serves as both a product and synthetic target in asymmetric reductive amination processes [17] [18]. The biosynthesis of this chiral amino alcohol through engineered amine dehydrogenases represents a significant advancement in biocatalytic methodology [7] [17].

Engineered amine dehydrogenases derived from Sporosarcina psychrophila have been optimized for the asymmetric reductive amination of 1-hydroxy-2-butanone to produce (S)-2-aminobutan-1-ol [17]. The best variant, designated wh84, demonstrates remarkable catalytic efficiency with 4-fold improvements in catalytic turnover compared to the parent enzyme [7]. This system achieves conversions of 91-99% with enantiomeric excesses exceeding 99% and total turnover numbers reaching 32,108 [17].

The biocatalytic process utilizes ammonia as the sole amino donor and glucose dehydrogenase for NADH cofactor regeneration [17]. Reaction conditions involve 1 M ammonium chloride/ammonia buffer at pH 8.5 and 30°C, providing mild and environmentally benign synthetic conditions [7]. The high stereoselectivity and thermostability of the engineered enzyme make it suitable for preparative-scale applications [17].

Complementary chemical approaches employing iridium-phosphine complexes have achieved excellent results in the asymmetric hydrogenation of β-amino ketones to produce γ-amino alcohols [33]. These systems demonstrate conversions of 85-95% with enantiomeric excesses of 95-98% and turnover numbers ranging from 1,500 to 5,000 [33]. The methodology provides access to pharmaceutically relevant amino alcohol intermediates including precursors to duloxetine, fluoxetine, and atomoxetine [33].

Rhodium-bisphosphine catalysts have shown efficacy in the reduction of α-keto esters, achieving conversions of 80-92% with enantiomeric excesses of 88-94% [21]. Turnover numbers of 500-2,000 are typically observed under reaction conditions involving formic acid as the hydrogen source at 60°C [21].

| Enzyme/Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (%) | TON/TTN | Reaction Conditions | Selectivity Type |

|---|---|---|---|---|---|---|

| SpAmDH-wh84 | 1-Hydroxy-2-butanone | 91-99 | >99 | 32,108 | 30°C, pH 8.5 | (S)-selective |

| Iridium-phosphine complex | β-Amino ketones | 85-95 | 95-98 | 1,500-5,000 | 40°C, H2 pressure | R/S tunable |

| Rhodium-bisphosphine | α-Keto esters | 80-92 | 88-94 | 500-2,000 | 60°C, formic acid | (S)-selective |

| Ruthenium-amino alcohol | Acetophenone derivatives | 75-88 | 82-90 | 200-800 | 80°C, isopropanol | (R)-selective |

Role in Ethambutol Hydrochloride Production

(S)-2-aminobutan-1-ol serves as the key chiral intermediate in the industrial synthesis of ethambutol hydrochloride, a critical anti-tuberculosis medication [15] [23]. The compound's role in ethambutol production represents one of the most significant commercial applications of this chiral amino alcohol [24] [25].

The traditional synthetic approach involves resolution of racemic 2-aminobutan-1-ol using L-tartaric acid as the resolving agent [9] [25]. This method achieves enantiomeric purities of 98-99% but suffers from theoretical maximum yields of 50% due to the loss of the unwanted enantiomer [24]. The resolved (S)-2-aminobutan-1-ol is subsequently coupled with 1,2-dichloroethane under basic conditions to produce the final ethambutol product [19] [23].

Modern biocatalytic approaches have been developed to overcome the limitations of classical resolution methods [15]. Engineered yeast strains containing heterologous pathways can convert L-threonine to (S)-2-aminobutyric acid, which serves as a precursor to (S)-2-aminobutan-1-ol [15]. The biosynthetic pathway involves threonine deaminase and glutamate dehydrogenase enzymes, achieving yields of 60-75% with enantiomeric purities of 95-98% [15].

Advanced biocatalytic production utilizes amine dehydrogenases for the direct asymmetric synthesis of (S)-2-aminobutan-1-ol from 2-ketobutyric acid [7] [15]. This approach achieves yields of 70-85% with enantiomeric excesses exceeding 99%, representing the most efficient method for producing this chiral intermediate [15]. The process eliminates the need for resolution steps and provides excellent atom economy [7].

Industrial scale synthesis typically employs optimized reaction conditions involving controlled feeding ratios of (S)-2-aminobutan-1-ol to 1,2-dichloroethane of 9.36:1 at temperatures between 110-140°C [24]. The reaction proceeds with yields of 80-92% and maintains enantiomeric purities of 98-99% in the final ethambutol hydrochloride product [24] [27].

| Synthesis Step | Starting Material | Method | Yield (%) | Enantiomeric Purity (%) | Scale | Cost Efficiency |

|---|---|---|---|---|---|---|

| Chiral resolution | Racemic mixture | Tartaric acid resolution | 45-50 | 98-99 | Industrial | Moderate |

| Asymmetric synthesis | L-Threonine | Enzymatic conversion | 60-75 | 95-98 | Pilot | High |

| Biocatalytic production | 2-Ketobutyric acid | Amine dehydrogenase | 70-85 | >99 | Laboratory | Very High |

| Direct coupling | (S)-2-Aminobutan-1-ol | 1,2-Dichloroethane coupling | 80-92 | 98-99 | Industrial | High |

Recent research demonstrates that engineered amine dehydrogenases working with auxiliary nicotinamide adenine dinucleotide–dependent recycling enzymes now achieve outstanding conversion, selectivity, and productivity. Continuous packed-bed reactors, data-driven mining of genomic space, and iterative mutagenesis collectively underpin these breakthroughs.

Fundamentals of Biocatalytic Reductive Amination

The core transformation converts 1-hydroxy-2-butanone into (S)-2-aminobutan-1-ol through a two-step enzyme cycle:

- amine dehydrogenase reduces the carbonyl substrate while assimilating free ammonia;

- glucose dehydrogenase regenerates reduced nicotinamide adenine dinucleotide from its oxidised form using glucose as sacrificial reductant, yielding only water as by-product [2] [3].

Biocatalytic Pathways and Enzyme Engineering

Co-Immobilization of Amine Dehydrogenases and Cofactor-Recycling Systems

Immobilising both catalytic and recycling enzymes onto the same porous carrier increases local nicotinamide adenine dinucleotide turnover, boosts thermostability, and permits enzyme reuse across weeks of operation. A representative packed-bed filled with amine dehydrogenase variant wh84 co-immobilised with glucose dehydrogenase achieved complete substrate conversion under continuous flow for forty-eight hours while retaining more than ninety-one percent average activity [2] [4].

| Parameter | Free enzymes | Co-immobilised system | Improvement factor |

|---|---|---|---|

| Conversion after 24 h | 88 percent [2] | 99 percent [5] | 1.1× |

| Enantiomeric excess | 99 percent [2] | 99 percent [5] | 1.0× |

| Space-time yield | 42 grams litre⁻¹ day⁻¹ [3] | 124.5 grams litre⁻¹ day⁻¹ [3] | 3× |

| Operational half-life | 18 h [2] | >96 h [4] | >5× |

Continuous Flow Bioprocess Optimisation

Residence-time distribution studies show that lowering superficial velocity from 0.5 to 0.1 millilitre minute⁻¹ raises single-pass conversion from sixty to ninety-nine percent for 100 millimolar substrate feed while conserving identical enantiomeric excess [6] [7]. Modelling indicates external mass-transfer limits disappear at particle diameters below 150 micrometres, whereas elevated ammonia concentrations (1 molar) suppress competing ketoreduction side-reactions [7] [8].

| Flow variable | Low value | High value | Effect on conversion |

|---|---|---|---|

| Residence time (minutes) | 4 | 20 | +39 percentage points [6] |

| Temperature (°C) | 30 | 50 | +8 percentage points [7] |

| Ammonia concentration (molar) | 0.2 | 1.0 | +17 percentage points [8] |

Substrate Scope Expansion for α- and β-Hydroxy Ketones

Directed saturation mutagenesis of leucine dehydrogenase from Sporosarcina psychrophila produced the five-fold mutant K68S N261L I111F E114V V294C (nickname wh84). This catalyst raises catalytic turnover frequency four-fold relative to the parental double mutant while preserving perfect stereoselectivity [9].

| Enzyme variant | Michaelis–Menten constant (millimolar) | Catalytic turnover frequency (per second) | Catalytic efficiency (per second per millimolar) | Total turnover number | Enantiomeric excess |

|---|---|---|---|---|---|

| K68S N261L | 9.45 ± 1.44 [9] | 0.83 ± 0.05 [9] | 0.088 [9] | 10,050 [9] | 99 percent [9] |

| +I111F | 18.52 ± 1.42 [9] | 1.74 ± 0.07 [9] | 0.094 [9] | 17,700 [9] | 99 percent [9] |

| +V294C | 21.50 ± 3.37 [9] | 3.14 ± 0.27 [9] | 0.146 [9] | 26,400 [9] | 99 percent [9] |

| +E114V (wh84) | 17.53 ± 1.11 [9] | 6.07 ± 0.19 [9] | 0.346 [9] | 32,108 [9] | 99 percent [9] |

The engineered pocket also accommodates longer-chain α-hydroxy ketones and several β-hydroxy substrates, delivering conversions between sixty and ninety-seven percent without measurable loss of stereochemical integrity [9]. Complementary protein-mining efforts identified native amine dehydrogenases able to handle ethyl-substituted ketones and cyclic α-hydroxy ketones up to cyclohexanone size, broadening feedstock flexibility [10] [11].

Data Mining for Novel Amine Dehydrogenase Discovery

A hybrid bioinformatic–chemoinformatic pipeline screened over twelve billion public sequences, refining the catalogue of native amine dehydrogenases from two thousand to almost eighteen thousand non-redundant entries [12]. Clustering revealed sequence islands harbouring extended hydrophobic pockets predicted to invert intrinsic (S)-selectivity. Early experimental testing validated four hits capable of reducing hindered bicyclic ketones after only two rounds of mutagenesis [13].

| Discovery metric | Pre-campaign value | Post-campaign value | Net gain |

|---|---|---|---|

| Curated enzyme count | 2,011 [12] | 17,959 [12] | 8.9× |

| Distinct structural clusters | 63 [12] | 197 [12] | 3.1× |

| Candidate sequences with inverted stereopreference | 0 [12] | 122 [12] | +122 |

| Substrates newly accepted (laboratory confirmation) | — | 14 [13] | +14 |

High-throughput docking against virtual hydroxy-ketone libraries prioritised mutants showing balanced binding energies for ammonium ions and prochiral carbonyls; subsequent wet-bench tests delivered catalytic efficiencies surpassing previously characterised native scaffolds by up to ten-fold [14].

Integrated Perspective

Combining enzyme co-immobilisation, continuous-flow engineering, structure-guided mutagenesis, and large-scale in-silico mining has transformed (S)-2-aminobutan-1-ol manufacture. Modern packed-bed reactors now exceed one-hundred-gram-per-litre-per-day productivity with essentially quantitative stereochemical fidelity [3]. Simultaneously, computational discovery pipelines furnish a continually expanding stock of wild-type templates for future diversification.

XLogP3

UNII

GHS Hazard Statements

H302 (92.98%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant